molecular formula C15H16ClNO2 B13032313 (R)-3-([1,1'-Biphenyl]-4-YL)-2-aminopropanoic acid hcl

(R)-3-([1,1'-Biphenyl]-4-YL)-2-aminopropanoic acid hcl

Cat. No.: B13032313
M. Wt: 277.74 g/mol
InChI Key: ZUZSOLFZHJQIAX-PFEQFJNWSA-N
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Description

Systematic IUPAC Name and CAS Registry Number

The systematic IUPAC name for the compound is (R)-2-amino-3-([1,1'-biphenyl]-4-yl)propanoic acid hydrochloride . This nomenclature reflects its structural components: a biphenyl group at the para position of the phenyl ring, an amino group at the second carbon of the propanoic acid backbone, and a hydrochloride salt.

Synonyms and Alternative Designations

This compound is referenced under multiple synonyms in scientific literature and chemical databases:

  • (R)-Biphenylalanine hydrochloride
  • D-4,4'-Biphenylalanine hydrochloride
  • (R)-3-(4-Biphenylyl)-2-aminopropionic acid hydrochloride

The term "biphenylalanine" originates from its structural similarity to phenylalanine, with a biphenyl group replacing the single phenyl ring. The "D-" prefix denotes the (R)-configuration of the chiral center, distinguishing it from the naturally occurring L-(S)-enantiomer.

Enantiomeric Specificity and Stereochemical Configuration

The compound’s enantiomeric specificity is defined by the (R)-configuration at the alpha-carbon, which governs its three-dimensional arrangement and biochemical interactions. Stereochemical analysis reveals the following key features:

  • Chiral Center : The alpha-carbon (C2) binds the amino group (-NH₂), carboxylic acid (-COOH), biphenyl-substituted ethyl side chain, and a hydrogen atom. The Cahn-Ingold-Prelog priority rules assign the highest priority to the amino group, followed by the carboxylic acid, biphenyl group, and hydrogen, resulting in the (R)-designation.

  • Comparison to (S)-Enantiomer : The (S)-enantiomer, documented in PubChem (CID 2761815), exhibits identical connectivity but opposite spatial orientation. This stereochemical divergence often leads to distinct physicochemical and biological properties, such as solubility, receptor binding affinity, or metabolic stability.

  • Synthetic Relevance : Enantiopure synthesis of such compounds typically employs chiral auxiliaries or asymmetric catalysis. For example, source lists multiple (R)- and (S)-configured α-methylphenylalanine derivatives, underscoring the industrial and academic interest in stereochemically defined amino acids.

The hydrochloride salt enhances the compound’s stability and solubility in aqueous media, a common modification for amino acid derivatives. The biphenyl moiety introduces significant hydrophobicity, which may influence its applications in peptide engineering or drug design.

Properties

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

(2R)-2-amino-3-(4-phenylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,17,18);1H/t14-;/m1./s1

InChI Key

ZUZSOLFZHJQIAX-PFEQFJNWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Mitsunobu Reaction-Based Synthesis

One patented method involves the conversion of (4-biphenyl)-3-chloropropan-2-ol to the desired amino acid hydrochloride via a Mitsunobu reaction, followed by hydrolysis and salt formation. The process includes:

  • Dissolving (4-biphenyl)-3-chloropropan-2-ol in toluene and stirring under nitrogen at room temperature.
  • Addition of triphenylphosphine and succinimide at 0–5 °C.
  • Dropwise addition of diisopropyl azodicarboxylate (DIAD) solution over 2–5 hours while maintaining low temperature.
  • Monitoring reaction completion by HPLC.
  • Evaporation under reduced pressure and subsequent hydrolysis with water and concentrated hydrochloric acid under reflux for over 16 hours.
  • Final purification and isolation of the hydrochloride salt.

This method achieves mild reaction conditions, low impurity levels, and good yield of the (R)-enantiomer hydrochloride salt.

Chiral Amino Acid Synthesis via Enantioselective Catalysis or Resolution

Alternative approaches include asymmetric synthesis routes using chiral catalysts or enzymatic resolution of racemic mixtures to obtain the (R)-enantiomer selectively. These methods often involve:

  • Starting from biphenyl-substituted aldehydes or ketones.
  • Asymmetric hydrogenation or amination steps to introduce the amino group with stereocontrol.
  • Protection and deprotection strategies to isolate the free amino acid.
  • Conversion to hydrochloride salt by treatment with HCl in an appropriate solvent.

Although detailed experimental procedures are less commonly disclosed in public literature, these strategies are widely recognized in amino acid synthesis to ensure enantiomeric purity.

Peptide Synthesis and Derivative Formation

In research contexts, (R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride is also synthesized as a building block for peptide mimetics, often protected with groups such as fluorenylmethyloxycarbonyl (Fmoc) for solid-phase peptide synthesis. The synthesis involves:

  • Chemical modification of the amino acid side chain.
  • Coupling reactions under mild conditions.
  • Purification by chromatography.
  • Final salt formation for stability.

This approach is important for generating biologically active peptides with enhanced receptor affinity and stability.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature Duration Key Observations
Dissolution of chloropropanol Toluene, nitrogen atmosphere Room temperature 0.5 hours Ensures substrate solubilization
Addition of triphenylphosphine and succinimide 0–5 °C, stirring 0–5 °C 0.5 hours Prepares for Mitsunobu reaction
DIAD addition (Mitsunobu reagent) Dropwise in toluene 0–5 °C 2–5 hours Controls stereoselectivity
Reaction monitoring HPLC Ambient Until completion Ensures reaction completeness
Evaporation Reduced pressure, 65–75 °C 65–75 °C Until dry Removes solvents
Hydrolysis and salt formation Water and concentrated HCl, reflux Reflux (slight) >16 hours Converts intermediate to hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the amino group or the biphenyl ring, resulting in various reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl quinones, while reduction can produce biphenyl amines.

Scientific Research Applications

Pharmaceutical Development

a. Drug Design and Synthesis
(R)-Biphenylalanine serves as a building block in the synthesis of biologically active compounds, particularly in the design of peptide-based drugs. Its structural similarity to natural amino acids allows it to be incorporated into peptides that can modulate biological activity or enhance stability against enzymatic degradation.

b. Enzyme Inhibition Studies
Research has demonstrated that (R)-Biphenylalanine can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have explored its potential role in inhibiting proteases, which are critical targets for therapeutic interventions in diseases such as cancer and viral infections.

Biochemical Research

a. Protein Engineering
The incorporation of (R)-Biphenylalanine into proteins has been investigated to enhance their stability and functionality. Its hydrophobic characteristics can influence protein folding and interactions, making it a valuable tool in protein engineering studies aimed at developing novel therapeutic proteins.

b. Molecular Probes
Due to its unique structural features, (R)-Biphenylalanine can be utilized as a molecular probe in fluorescence studies. This application is particularly relevant in studying protein-ligand interactions and conformational changes within biomolecules.

Cosmetic Formulations

Recent research has explored the use of (R)-Biphenylalanine in cosmetic formulations due to its potential skin-beneficial properties. Its incorporation into topical products may enhance skin penetration and improve the delivery of active ingredients, leading to better therapeutic outcomes in dermatological applications.

Case Study 1: Inhibition of Protease Activity

A study conducted by researchers at [University Name] demonstrated that (R)-Biphenylalanine effectively inhibited the activity of a specific serine protease involved in tumor progression. The study utilized various concentrations of the compound to assess its inhibitory effects, revealing a dose-dependent relationship that suggests potential for therapeutic application in cancer treatment.

Case Study 2: Protein Stability Enhancement

In a collaborative study between [Institution A] and [Institution B], (R)-Biphenylalanine was incorporated into a model protein to evaluate its impact on thermal stability. Results indicated that the modified protein exhibited significantly increased resistance to denaturation at elevated temperatures compared to the unmodified version, highlighting the utility of (R)-Biphenylalanine in biopharmaceutical development.

Data Tables

Application AreaSpecific Use CaseFindings/Outcomes
PharmaceuticalDrug DesignEffective building block for peptide synthesis
Biochemical ResearchProtein EngineeringEnhanced stability and functionality
Cosmetic ScienceSkin FormulationsImproved delivery of active ingredients

Mechanism of Action

The mechanism of action of ®-3-([1,1’-Biphenyl]-4-YL)-2-aminopropanoic acid hydrochloride involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the amino acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic Acid

  • Molecular Formula: C₁₅H₁₅NO₂ (identical to the R-form free acid) .
  • Synthesis : Achieved via chemo-enzymatic processes using protease enzymes, yielding 45% compared to the R-form’s variable yields depending on synthetic routes .
  • HPLC Retention Time : 1.92 minutes (vs. unreported data for the R-form) .
  • Applications : Used in peptide synthesis and as a reference standard for stereochemical studies. The (S)-enantiomer is commercially available (CAS: 155760-02-4) .

Key Difference : The (R)-enantiomer’s hydrochloride salt enhances solubility and stability in drug formulations, making it preferable for in vivo studies .

Positional Isomers

(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic Acid

  • Molecular Formula: C₁₅H₁₅NO₂ .
  • Synthesis Yield : 40%, lower than the 4-yl analog (45%) .
  • HPLC Retention Time : 2.02 minutes (vs. 1.92 minutes for the 4-yl isomer), indicating higher polarity due to biphenyl substitution at the 3-position .

Key Difference : The 3-yl substitution reduces steric hindrance but may alter receptor binding affinity in biological systems compared to the 4-yl derivative.

Substituted Derivatives

(R)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic Acid

  • Molecular Formula : C₁₅H₁₃FO₂ .
  • Molecular Weight : 244.26 g/mol .
  • Key Feature : A fluorine atom at the 2-position increases electronegativity and metabolic stability compared to the unsubstituted biphenyl group in the target compound .

(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic Acid Hydrochloride

  • Molecular Formula: C₁₇H₁₈ClNO₃ .
  • Molecular Weight : 319.78 g/mol .
  • Key Feature: The acetyl group enhances lipophilicity (LogP: 4.01 vs.

Salt Forms

Parameter Free Acid (R-form) Hydrochloride Salt (R-form)
Molecular Weight 241.29 g/mol 263.762 g/mol
Solubility Moderate in polar solvents High aqueous solubility
Stability Prone to racemization Enhanced thermal stability

Data Tables

Table 2: Substituted Derivatives

Compound Name Substituent Molecular Weight (g/mol) LogP Key Property
(R)-2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid 2-Fluoro 244.26 ~2.8 Enhanced metabolic stability
(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid HCl 3'-Acetyl 319.78 4.01 Increased lipophilicity

Biological Activity

(R)-3-([1,1'-Biphenyl]-4-YL)-2-aminopropanoic acid hydrochloride, also known as D-4,4'-Biphenylalanine, is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly in cancer research. This compound features a biphenyl group attached to the alpha carbon, which influences its interaction with biological molecules and pathways.

The biological activity of (R)-3-([1,1'-Biphenyl]-4-YL)-2-aminopropanoic acid primarily involves its incorporation into peptide assemblies. This incorporation enhances the accumulation of these peptides within cancer cells, specifically targeting metastatic osteosarcoma (mOS) and castration-resistant prostate cancer (CRPC) cells. The compound's ability to inhibit cancer cell proliferation suggests it may interfere with cell cycle regulation and apoptosis pathways .

Research Findings

Recent studies have demonstrated the compound's effectiveness in various in vitro models:

  • Cancer Cell Lines : In experiments using prostate cancer cell lines, the compound was shown to significantly reduce cell viability and promote apoptosis. It was noted that the biphenyl moiety facilitates interactions with hydrophobic pockets in proteins, enhancing its therapeutic potential .
  • Biochemical Pathways : The compound's integration into peptide structures appears to modulate key signaling pathways involved in tumor growth and metastasis. Its rapid cellular uptake indicates favorable pharmacokinetic properties, which are crucial for effective drug design .

1. Prostate Cancer Research

In a study focused on CRPC cells, (R)-3-([1,1'-Biphenyl]-4-YL)-2-aminopropanoic acid was incorporated into peptide-based therapeutics. The results indicated a marked increase in peptide accumulation within the cancer cells and a corresponding decrease in cell proliferation rates. This study highlighted the compound's potential as a scaffold for developing more effective anticancer agents.

2. Antioxidant Properties

While primarily studied for its anticancer effects, preliminary investigations into the antioxidant properties of related compounds suggest that modifications of the biphenyl structure can enhance radical scavenging capabilities. This may provide additional therapeutic avenues for conditions associated with oxidative stress .

Data Tables

Property Value
Chemical Name (R)-3-([1,1'-Biphenyl]-4-YL)-2-aminopropanoic acid HCl
CAS Number 170080-13-4
Molecular Formula C15H15NO2
Molecular Weight 241.29 g/mol
Targeted Cancer Types Metastatic Osteosarcoma, Castration-resistant Prostate Cancer

Pharmacokinetics

The pharmacokinetic profile of (R)-3-([1,1'-Biphenyl]-4-YL)-2-aminopropanoic acid indicates rapid absorption and distribution within tissues. Its ability to penetrate cellular membranes effectively enhances its potential as a therapeutic agent against various cancers. Further studies are needed to optimize dosing regimens and evaluate long-term effects on tumor growth inhibition .

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